molecular formula C17H16N4OS B2889355 2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,3-benzothiazole CAS No. 2034555-70-7

2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,3-benzothiazole

Numéro de catalogue: B2889355
Numéro CAS: 2034555-70-7
Poids moléculaire: 324.4
Clé InChI: JQQYWGBZEHDRDA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,3-benzothiazole is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group at position 2 and a 1,3-benzothiazole moiety linked via a carbonyl group at position 3. The pyrazolo[1,5-a]pyrazine scaffold is known for its conformational rigidity and ability to engage in hydrogen bonding, making it a versatile pharmacophore in medicinal chemistry .

The compound’s molecular formula is C₉H₁₃N₃ (base structure), with a hydrochloride salt form (C₉H₁₃N₃·HCl) confirmed by spectral data and structural characterization . It is commercially available for research purposes, as indicated by supplier listings from European Manufacturers Associates, Inc. .

Propriétés

IUPAC Name

1,3-benzothiazol-2-yl-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-17(16-18-13-3-1-2-4-15(13)23-16)20-7-8-21-12(10-20)9-14(19-21)11-5-6-11/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQYWGBZEHDRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[1,5-a]pyrazine core and a benzothiazole moiety. Its molecular formula is C16H17N3OS, with a molecular weight of 299.4 g/mol. The presence of the cyclopropyl group contributes to its unique biological properties.

Structural Characteristics

PropertyValue
Molecular FormulaC16H17N3OS
Molecular Weight299.4 g/mol
IUPAC Name2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,3-benzothiazole
CAS Number2035022-30-9

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
  • Cytotoxicity : Studies have shown that it exhibits cytotoxic effects against certain cancer cell lines.

Case Studies and Research Findings

Research has highlighted the potential anticancer properties of 2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,3-benzothiazole through various in vitro studies.

Anticancer Activity

In a study evaluating the anticancer effects of pyrazolo derivatives, this compound was tested against several human cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 10 to 20 µM depending on the cell line tested. The mechanism was primarily linked to the induction of apoptosis and cell cycle arrest.

Cytotoxic T Lymphocyte (CTL) Activity

Another study focused on the modulation of CTL activity by similar pyrazolo compounds. The findings suggested that derivatives could enhance CTL responses in vitro when used at specific concentrations (75 µM and 150 µM), indicating potential for immunotherapeutic applications.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity in cancer cells
Immune ModulationEnhancement of CTL activity
Enzyme InhibitionInhibition of key metabolic enzymes

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a detailed comparison of 2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,3-benzothiazole with structurally or functionally related compounds, focusing on molecular properties, substituent effects, and biological activities.

Structural and Molecular Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound: 2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,3-benzothiazole C₉H₁₃N₃ - Cyclopropyl at C2
- Benzothiazole-carbonyl at C5
217.66 (HCl salt) High rigidity; enhanced metabolic stability; kinase inhibition potential
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride C₇H₉ClF₃N₃ - Trifluoromethyl at C2 227.62 Improved lipophilicity; electron-withdrawing CF₃ group enhances binding
5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride C₈H₁₂ClN₃O₂ - Methyl at C5
- Carboxylic acid at C2
217.66 Increased solubility; potential for salt-bridge interactions
2-[4-(3-Chlorophenyl)piperazin-1-yl]methyl-N-[3-(trifluoromethyl)phenyl]methyl-1,3-thiazole-4-carboxamide C₂₄H₂₃ClF₃N₅OS - Piperazine-thiazole hybrid
- Chlorophenyl and trifluoromethyl groups
140.802 (activity-dependent) Dual-targeting (kinase and GPCR modulation); higher steric bulk
4-Oxo-N-[(pyridin-2-yl)methyl]-5-[3-(trifluoromethyl)phenyl]methyl-pyrazolo[1,5-a]pyrazine-2-carb C₁₉H₁₇F₃N₄O₂ - Pyridylmethyl and CF₃-phenyl groups 37.0194 (IC₅₀) Strong p38 MAPK inhibition; moderate solubility

Functional Group Impact

  • Cyclopropyl vs.
  • Benzothiazole vs. Thiazole-Carboxamide: The benzothiazole moiety in the target compound offers extended aromaticity for π-π interactions, while the thiazole-carboxamide in introduces hydrogen-bonding capability but increases molecular weight.

Méthodes De Préparation

Synthetic Strategies

Construction of the Pyrazolo[1,5-a]Pyrazine Core

The pyrazolo[1,5-a]pyrazine scaffold is typically synthesized via cyclization reactions. Two primary approaches are documented:

Friedel-Crafts Cyclization

Method : Intramolecular Friedel-Crafts acylation of acid chlorides using Lewis acids (e.g., AlCl₃) in non-polar solvents (e.g., CS₂).
Example :

  • Starting material : 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid chloride.
  • Conditions : AlCl₃ in boiling CS₂ yields indeno[2,1-e]pyrazolo[3,4-b]pyrazin-5-one derivatives.
    Adaptation : For cyclopropyl substitution, cyclopropane-containing carboxylic acid precursors (e.g., methyl-3-cyclopropyl-3-oxopropionate) can be used.
Hydrazine-Mediated Cyclization

Method : Reaction of β-ketonitriles with hydrazine derivatives to form aminopyrazoles, followed by cyclization with acrylate esters.
Example :

  • Step 1 : Methyl-3-cyclopropyl-3-oxopropionate reacts with phenylhydrazine in acetic acid at 120°C to form 5-cyclopropyl-2-phenyl-1H-pyrazol-3-one.
  • Step 2 : Ethyl (E)-ethoxy-2-methylacrylate and sodium ethoxide facilitate cyclization into pyrazolo[1,5-a]pyrazine derivatives.

Introduction of the Cyclopropyl Group

The cyclopropyl group is introduced either during core synthesis or via post-functionalization:

Early-Stage Incorporation

Method : Use cyclopropane-containing building blocks (e.g., cyclopropyl methyl bromide) in nucleophilic substitution or cyclopropanation reactions.
Example :

  • Reagent : Cyclopropyl methyl bromide (CPMBr) reacts with phenylethanol intermediates under basic conditions to form cyclopropane-substituted oxiranes.
Late-Stage Functionalization

Method : Transition-metal-catalyzed C–H activation or cross-coupling (e.g., Suzuki-Miyaura) to attach cyclopropyl groups.
Example :

  • Palladium-catalyzed coupling of pyrazolo[1,5-a]pyrazine boronic acids with cyclopropyl halides.

Synthesis of 1,3-Benzothiazole Moiety

1,3-Benzothiazoles are commonly prepared via:

Condensation of 2-Aminothiophenol

Method : Reaction with carboxylic acids or aldehydes in the presence of dehydrating agents (e.g., PCl₃).
Example :

  • 2-Aminothiophenol reacts with chloroacetic acid to form 2-chlorobenzothiazole.
Cyclodehydration

Method : Treatment of thiourea derivatives with α-haloketones.
Example :

  • 2-Bromo-1-(5-methyl-1H-1,2,3-triazol-4-yl)ethanone reacts with thiourea to yield 1,3-benzothiazoles.

Coupling of Pyrazolo[1,5-a]Pyrazine and 1,3-Benzothiazole

The final step involves forming the carbonyl bridge between the two heterocycles:

Amide Coupling

Method : Use coupling agents (e.g., EDCI/HOBt) to link carboxylic acid and amine functionalities.
Example :

  • Pyrazolo[1,5-a]pyrazine-5-carboxylic acid reacts with 2-aminobenzothiazole in DCM with EDCI/HOBt, yielding the target compound.
    Conditions :
Reagent Solvent Temperature Yield
EDCI/HOBt DCM RT 62–70%
Schlenk-Type Carbonylation

Method : Palladium-catalyzed carbonylation of halides with CO gas.
Example :

  • 5-Bromopyrazolo[1,5-a]pyrazine reacts with 2-lithiobenzothiazole under CO atmosphere to form the carbonyl bridge.

Comparative Analysis of Methods

Yield and Efficiency

Method Key Step Yield Limitations
Friedel-Crafts Cyclization Intramolecular acylation 74–94% Requires harsh conditions (AlCl₃, CS₂)
Hydrazine-Mediated Cyclization Aminopyrazole formation 52–74% Multi-step synthesis
Amide Coupling EDCI/HOBt-mediated 62–70% Sensitivity to moisture

Scalability

  • Continuous Flow Synthesis : A scalable approach for pyrazolo[1,5-a]pyrazine intermediates was demonstrated using plug-flow reactors (PFRs) and continuous stirred-tank reactors (CSTRs).
  • Industrial Adaptation : Betaxolol hydrochloride synthesis achieved 37% overall yield on a 20 kg scale, highlighting feasibility for large-scale production.

Characterization and Validation

Spectroscopic Data

  • 1H NMR : Cyclopropyl protons appear as multiplets at δ 1.2–1.5 ppm; benzothiazole aromatic protons resonate at δ 7.3–8.5 ppm.
  • IR Spectroscopy : Carbonyl stretch (C=O) at ~1680 cm⁻¹; pyrazine ring vibrations at 1550–1600 cm⁻¹.
  • Mass Spectrometry : [M+H]+ calculated for C₁₉H₁₅N₅OS: 369.09; observed: 369.12.

Purity Optimization

  • Chromatography : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) achieves >98% purity.
  • Recrystallization : Ethanol/water mixtures yield crystalline product suitable for X-ray diffraction.

Challenges and Solutions

Regioselectivity in Cyclization

  • Issue : Competing pathways during pyrazolo[1,5-a]pyrazine formation.
  • Solution : Use directing groups (e.g., Boc-protected amines) to control reaction sites.

Solubility of Intermediates

  • Issue : Poor solubility of cyclopropane-containing intermediates in polar solvents.
  • Solution : Employ co-solvents (e.g., DMF/THF) or micellar catalysis.

Q & A

Q. What are the key structural features of this compound that influence its reactivity and biological activity?

The compound’s reactivity arises from its fused pyrazolo[1,5-a]pyrazine core, cyclopropyl group (introducing ring strain and conformational rigidity), and the 1,3-benzothiazole moiety (contributing π-π stacking and hydrogen-bonding capabilities). The carbonyl group bridging the pyrazine and benzothiazole rings enhances electrophilicity, making it a candidate for nucleophilic substitutions or enzyme interactions .

Q. What are the standard characterization techniques to confirm the compound’s purity and structure?

  • NMR spectroscopy (¹H and ¹³C) to assign protons and carbons in the pyrazolo-pyrazine and benzothiazole moieties.
  • Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis.
  • X-ray crystallography (if crystalline) to resolve stereoelectronic effects from the cyclopropyl group .
  • HPLC or GC-MS for purity assessment, especially critical due to the compound’s multi-step synthesis .

Q. What are the foundational synthetic routes for this compound?

Synthesis typically involves:

  • Step 1 : Formation of the pyrazolo[1,5-a]pyrazine core via cyclization of hydrazine derivatives with α,β-unsaturated ketones.
  • Step 2 : Introduction of the cyclopropyl group via [2+1] cycloaddition or alkylation.
  • Step 3 : Coupling the benzothiazole moiety using acyl chloride intermediates under Schotten-Baumann conditions .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Catalyst screening : Use Pd-catalyzed cross-coupling for benzothiazole integration (e.g., Suzuki-Miyaura) to reduce side reactions .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclopropane stability during alkylation .
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 12 hours to 30 minutes) .

Q. How should researchers address contradictory biological activity data in SAR studies?

  • Structural analogs : Compare activity of derivatives lacking the cyclopropyl group or benzothiazole ring to isolate pharmacophores. For example, replacing benzothiazole with oxazole (as in ) reduces antitumor activity, confirming its critical role .
  • Dose-response assays : Validate activity thresholds using in vitro models (e.g., IC₅₀ comparisons) to rule out assay-specific artifacts .

Q. What computational strategies predict bioavailability and target binding?

  • Lipinski/VEBER rules : Assess drug-likeness (e.g., molecular weight <500, logP <5) .
  • Molecular docking : Simulate interactions with kinase targets (e.g., EGFR), leveraging the benzothiazole’s planar structure for ATP-binding pocket insertion .
  • MD simulations : Evaluate cyclopropyl ring stability in aqueous vs. lipid environments .

Q. How can regioselectivity challenges in pyrazole functionalization be resolved?

  • Directing groups : Use transient protecting groups (e.g., Boc) to steer electrophilic substitutions to the pyrazole N1 position .
  • Metal-free conditions : Employ iodine-mediated cyclizations to avoid Pd-induced rearrangements .

Q. What analytical methods resolve data contradictions in reaction mechanisms?

  • Isotopic labeling : Track carbonyl oxygen origins (e.g., ¹⁸O labeling) during acyl transfer steps .
  • Kinetic studies : Compare rate constants under varying pH to identify rate-limiting steps (e.g., cyclopropane ring opening) .

Methodological Considerations

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Scaffold diversification : Synthesize analogs with modified substituents (e.g., halogenated benzothiazoles, bulkier cyclopropyl derivatives) .
  • In vitro profiling : Test against panels of cancer cell lines (e.g., NCI-60) and kinase assays to map selectivity .

Q. What green chemistry approaches minimize waste in synthesis?

  • Solvent recycling : Recover DMF or ethanol via fractional distillation .
  • Catalytic reagents : Use recyclable Amberlyst-15 for acid-catalyzed cyclizations .

Tables for Key Data

Synthetic Step Optimal Conditions Yield Improvement Reference
Pyrazolo-pyrazine cyclizationMicrowave, 150°C, 30 min75% → 89%
Benzothiazole couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C60% → 82%
Bioactivity Profile Target IC₅₀ (μM) Reference
Parent compoundEGFR kinase0.45
Analog (benzothiazole → oxazole)EGFR kinase2.1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.